molecular formula C11H14N2O2 B1340553 Ethyl cyano(1-cyanocyclopentyl)acetate CAS No. 62953-74-6

Ethyl cyano(1-cyanocyclopentyl)acetate

Cat. No.: B1340553
CAS No.: 62953-74-6
M. Wt: 206.24 g/mol
InChI Key: OBABJTYJPFDGJW-UHFFFAOYSA-N
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Description

Ethyl cyano(1-cyanocyclopentyl)acetate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Spiro-Polycondensed Heterocyclic Systems

Researchers Gemma et al. (2002) described the synthesis of ethyl (2-acetyl-1-cyano-1,2,3,4-tetrahydro-1-isoquinolyl)acetate through cyanation/acylation. A key step involved the cobalt boride catalyzed reduction of a cyanoester intermediate, leading to novel spiro-polycondensed heterocyclic systems, highlighting the compound's role in advancing heterocyclic chemistry (Gemma et al., 2002).

Creation of Heterocyclic Compounds

Sakurai and Midorikawa (1967) explored the cyclization of ethyl cyanoacetate with various ketones in the presence of ammonium acetate. This process facilitated the synthesis of pyridone, pyridine, quinoline derivatives, and related heterocyclic compounds, showcasing the versatility of ethyl cyano(1-cyanocyclopentyl)acetate in synthesizing diverse heterocyclic structures (Sakurai & Midorikawa, 1967).

Development of Novel Organic Compounds

A study by Fukumoto, Kurosawa, and Okawara (1970) reported the preparation of ethyl(cyano)thallium acetate through reactions involving methyltin or ethyltin compounds. This research underscores the potential of this compound in developing novel organic compounds with specific functionalities (Fukumoto, Kurosawa, & Okawara, 1970).

Heterocyclic Compounds Synthesis and Structural Analysis

Tulyasheva et al. (2005) synthesized new compounds involving this compound and performed structural analysis in solution and crystal form. This work contributed to the understanding of the molecular structures and potential applications of such compounds in various fields of chemistry (Tulyasheva et al., 2005).

Reaction Pathways and Synthesis Techniques

Sheremetev, Serebryakov, and Tyrkov (2012) investigated the reaction pathways of ethyl cyano(dinitro)acetate with 3-amino-1,2,5-oxadiazole-4-carbonitrile oxide, revealing alternative reaction directions and synthesizing new compounds. This study highlights the compound's role in exploring novel chemical reactions and pathways for synthesizing unique chemical structures (Sheremetev, Serebryakov, & Tyrkov, 2012).

Safety and Hazards

Ethyl cyano(1-cyanocyclopentyl)acetate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl cyano(1-cyanocyclopentyl)acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s cyano and ester groups make it a versatile intermediate in synthetic organic chemistry. It is known to participate in condensation reactions, such as the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group . This interaction is crucial for the synthesis of various bioactive molecules.

Cellular Effects

This compound influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of specific metabolites . These effects are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . These interactions can lead to changes in gene expression and alterations in cellular pathways. The compound’s cyano group is particularly reactive, making it a valuable tool for studying enzyme mechanisms and developing new biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time if not stored properly . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s cyano and ester groups are key functional groups that participate in various biochemical reactions. These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-10(14)9(7-12)11(8-13)5-3-4-6-11/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBABJTYJPFDGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585340
Record name Ethyl cyano(1-cyanocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62953-74-6
Record name Ethyl α,1-dicyanocyclopentaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62953-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyano(1-cyanocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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